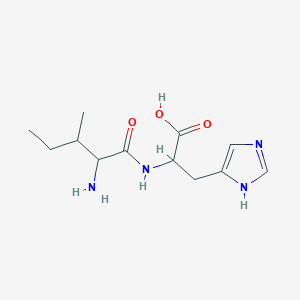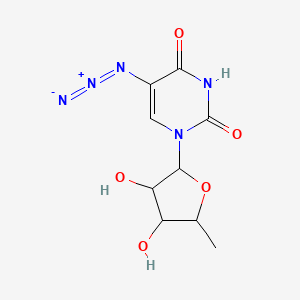
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a modified nucleoside with significant potential in medicinal and bioorganic chemistry. This compound is part of a broader class of azido-modified nucleosides, which are known for their extensive utility in various therapeutic and diagnostic applications .
Vorbereitungsmethoden
The synthesis of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione typically involves a one-pot methodology. This method is efficient and widely applicable for the synthesis of azido-modified nucleosides. The process begins with the protection of the starting material, followed by the conversion of alcohols to azides using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The azido group can be substituted with other functional groups using reagents like triphenylphosphine in the Staudinger reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amino derivatives, while oxidation can lead to the formation of corresponding oxides.
Wissenschaftliche Forschungsanwendungen
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group is highly reactive and can form covalent bonds with various biomolecules, disrupting their function. This compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, making it effective in inhibiting viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione include other azido-modified nucleosides such as 5’-Azido-5’-deoxyribonucleosides. These compounds share similar synthetic routes and applications but differ in their specific molecular structures and reactivity . The uniqueness of this compound lies in its specific configuration, which provides distinct advantages in certain therapeutic and diagnostic applications .
Eigenschaften
Molekularformel |
C9H11N5O5 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
5-azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c1-3-5(15)6(16)8(19-3)14-2-4(12-13-10)7(17)11-9(14)18/h2-3,5-6,8,15-16H,1H3,(H,11,17,18) |
InChI-Schlüssel |
HTDQCALEBGURMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)N=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


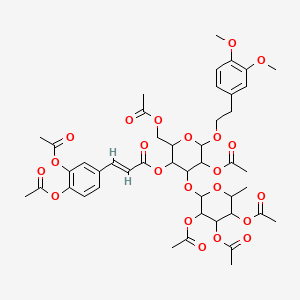
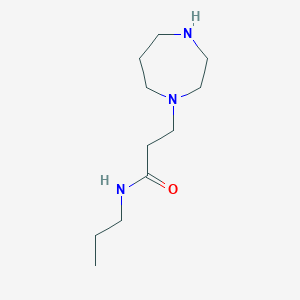
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
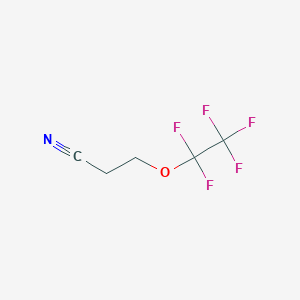
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
